molecular formula C24H24N2O2 B323535 3-phenyl-N-{2-[(3-phenylpropanoyl)amino]phenyl}propanamide

3-phenyl-N-{2-[(3-phenylpropanoyl)amino]phenyl}propanamide

Cat. No.: B323535
M. Wt: 372.5 g/mol
InChI Key: UPENFLYXLLQPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-1,2-phenylenebis(3-phenylpropanamide) is an organic compound with the molecular formula C24H24N2O2 and a molecular weight of 372.5 g/mol. This compound is characterized by the presence of two phenylpropanamide groups attached to a central phenylenediamine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2-phenylenebis(3-phenylpropanamide) typically involves the reaction of 1,2-phenylenediamine with 3-phenylpropanoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for N,N’-1,2-phenylenebis(3-phenylpropanamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2-phenylenebis(3-phenylpropanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and bromine for halogenation.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfo, and halo derivatives of the compound.

Scientific Research Applications

N,N’-1,2-phenylenebis(3-phenylpropanamide) has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N’-1,2-phenylenebis(3-phenylpropanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique catalytic and biological activities. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-1,2-phenylenebis(3-tert-butylpropanamide): Similar structure but with tert-butyl groups instead of phenyl groups.

    N,N’-1,2-phenylenebis(3-methylpropanamide): Similar structure but with methyl groups instead of phenyl groups.

Uniqueness

N,N’-1,2-phenylenebis(3-phenylpropanamide) is unique due to the presence of phenyl groups, which enhance its ability to participate in π-π interactions and increase its hydrophobicity. These properties make it particularly useful in applications requiring strong molecular interactions and stability .

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

3-phenyl-N-[2-(3-phenylpropanoylamino)phenyl]propanamide

InChI

InChI=1S/C24H24N2O2/c27-23(17-15-19-9-3-1-4-10-19)25-21-13-7-8-14-22(21)26-24(28)18-16-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,25,27)(H,26,28)

InChI Key

UPENFLYXLLQPGS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2NC(=O)CCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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